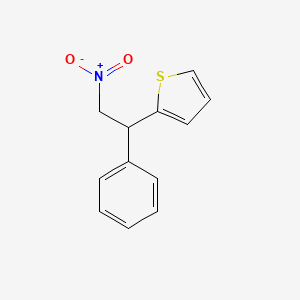

2-(2-Nitro-1-phenylethyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117635-33-3 |

|---|---|

Molecular Formula |

C12H11NO2S |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

2-(2-nitro-1-phenylethyl)thiophene |

InChI |

InChI=1S/C12H11NO2S/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2 |

InChI Key |

ZVZNMTWGKYXAEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CS2 |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 2 2 Nitro 1 Phenylethyl Thiophene

Mechanistic Investigations of 2-(2-Nitro-1-phenylethyl)thiophene Formation

The synthesis of this compound is typically achieved through the addition of thiophene (B33073) to β-nitrostyrene. This reaction is a classic example of a Michael-type addition, which can be catalyzed by acids.

The formation of this compound from thiophene and β-nitrostyrene is a conjugate addition reaction. uoanbar.edu.iqsrce.hr In the presence of a Lewis acid catalyst, such as Aluminum chloride (AlCl₃), the reaction proceeds as a Friedel-Crafts-type alkylation. nih.gov The general mechanism involves the activation of the β-nitrostyrene by the catalyst, which increases the electrophilicity of the β-carbon. The nucleophilic thiophene ring then attacks this activated β-carbon.

The key steps in the Michael addition mechanism are:

Activation of the Michael Acceptor: The Lewis acid coordinates to the nitro group of β-nitrostyrene, polarizing the molecule and making the β-carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: The electron-rich thiophene ring attacks the electrophilic β-carbon of the activated β-nitrostyrene. This step forms a new carbon-carbon bond.

Proton Transfer/Rearomatization: A proton is lost from the thiophene ring, restoring its aromaticity and yielding the final product, this compound.

This reaction is highly regioselective, with the substitution occurring predominantly at the 2-position of the thiophene ring, which is the most nucleophilic position. quora.com

In the course of the Michael-type addition, several transient intermediates can be formed. The formation of a zwitterionic intermediate is a key feature of some Michael additions, particularly in the absence of a strong acid catalyst or when using nucleophilic catalysts. mdpi.commdpi.com In the context of the reaction between thiophene and β-nitrostyrene, a zwitterionic intermediate can be proposed where the thiophene ring carries a positive charge and the nitro-bearing carbon of the former styrene (B11656) moiety has a negative charge. rsc.orgrsc.org

The stability of this zwitterionic intermediate is influenced by the substituents on both the thiophene and the nitrostyrene, as well as the polarity of the solvent. mdpi.com In acid-catalyzed reactions, the intermediate is more likely a carbocationic species, specifically a sigma complex (or Wheland intermediate), where the positive charge is delocalized over the thiophene ring. The stability of this intermediate dictates the regioselectivity of the reaction, with the attack at the 2-position leading to a more stabilized intermediate than an attack at the 3-position. quora.com

| Intermediate Type | Description | Key Features |

|---|---|---|

| Zwitterionic Intermediate | A neutral molecule with a positive and a negative electrical charge at different locations within that molecule. | - Can be stabilized by polar solvents.

|

| Sigma Complex (Wheland Intermediate) | A carbocationic intermediate formed during electrophilic aromatic substitution. | - Positive charge is delocalized through resonance.

|

Transformational Mechanisms of the Nitro Group in this compound

The nitro group in this compound is a versatile functional group that can undergo various transformations, leading to the synthesis of a range of heterocyclic compounds.

The reduction of the nitro group can be followed by an intramolecular cyclization. For instance, in related 2-(2-nitroaryl) compounds, reductive cyclization is a common strategy for the synthesis of fused heterocyclic systems. A photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds has been reported to yield N-fused heterocycles. rsc.org Similarly, the reduction of the nitro group in a derivative of this compound could lead to an amino group, which could then cyclize onto the thiophene ring or the phenyl ring, depending on the reaction conditions and the presence of other functional groups.

For example, the reduction of 2-(2-nitrovinyl)thiophene, a precursor to the title compound, yields 2-(2-thienyl)ethylamine, which can be used in the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. google.com While not a direct cyclization of the title compound, this illustrates the synthetic potential of the reduced nitro functionality. Samarium(II) iodide has also been used to mediate the reductive cyclization of β-arylthio ketones to form thiochroman (B1618051) derivatives. rsc.org

The nitro group is a strong electron-withdrawing group, which activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgquimicaorganica.org In nitrothiophenes, the nitro group itself can be displaced by a nucleophile, especially when it is located at a position activated by other substituents. Studies on 2-L-5-nitrothiophenes have shown that they undergo nucleophilic substitution with amines. nih.gov The reactivity of nitrothiophenes in SNAr reactions is generally higher than that of their benzene (B151609) analogues. scite.ai

The mechanism of SNAr reactions on nitrothiophenes involves the formation of a Meisenheimer-like complex, where the nucleophile adds to the carbon bearing the nitro group. This intermediate is stabilized by the electron-withdrawing nitro group. The subsequent departure of the nitro group as a leaving group (nitrite) restores the aromaticity of the thiophene ring. The presence of other electron-withdrawing groups on the thiophene ring can further facilitate this reaction. mdpi.comnih.gov

| Thiophene Derivative | Nucleophile | Reactivity Trend |

|---|---|---|

| 2-L-5-nitrothiophenes | Amines (e.g., piperidine, pyrrolidine) | Reaction proceeds via a Meisenheimer-like complex. nih.gov |

| 2-methoxy-3-nitrothiophene | Piperidine | The nitro group activates the ring for nucleophilic attack. acs.org |

| 2-bromo-3-nitrothiophene | Amines | The ortho-like arrangement can lead to specific intramolecular interactions in the transition state. nih.gov |

Electrophilic and Nucleophilic Reactivity of the Thiophene Ring in Derivatives of this compound

The 2-(2-nitro-1-phenylethyl) substituent influences the reactivity of the thiophene ring towards both electrophiles and nucleophiles.

The 2-alkyl substituent generally directs electrophilic substitution to the 5-position of the thiophene ring. studysmarter.co.uk This is due to the electron-donating nature of the alkyl group and the greater stability of the sigma complex formed upon attack at the 5-position compared to other positions. quora.com Therefore, in derivatives of this compound, electrophilic attack is expected to occur preferentially at the 5-position, assuming no other strongly directing groups are present. The rate of electrophilic substitution can be influenced by the nature of the electrophile and the reaction conditions. For example, the halogenation of 2-substituted thiophenes has been studied extensively. rsc.org

The thiophene ring itself is generally not susceptible to nucleophilic attack unless it is substituted with strong electron-withdrawing groups. quimicaorganica.org The 2-(2-nitro-1-phenylethyl) group as a whole is not strongly electron-withdrawing from the perspective of the thiophene ring; the alkyl chain provides some electron donation. Therefore, direct nucleophilic attack on the thiophene ring of this compound is unlikely. Nucleophilic attack would preferentially occur at other electrophilic centers in the molecule, such as the carbon bearing the nitro group, if a suitable leaving group were present. For the thiophene ring to undergo nucleophilic substitution, it would need to be further functionalized with potent electron-withdrawing groups, such as another nitro group or a cyano group. mdpi.comnih.gov

Derivatization and Functionalization Strategies of 2 2 Nitro 1 Phenylethyl Thiophene Scaffolds

Modification of the Nitro Group

The nitro group is a highly versatile functional group that serves as a key handle for a wide array of chemical transformations. Its electron-withdrawing nature influences the reactivity of the parent molecule and provides a gateway to numerous other functionalities.

Reduction to Amino Derivatives

The reduction of the nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis. This conversion yields the corresponding 2-(2-amino-1-phenylethyl)thiophene, a valuable building block for further derivatization. A variety of reagents and methods can accomplish this transformation, with the choice often depending on the presence of other functional groups within the molecule and the desired selectivity. wikipedia.orgcommonorganicchemistry.com

Commonly employed methods include catalytic hydrogenation and chemical reductions using metals in acidic media. commonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is highly efficient for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com For substrates sensitive to hydrogenation, such as those containing double bonds or certain halogen substituents, alternative methods are preferred. Metal-based reductions, such as iron in acetic acid, zinc in acetic acid, or tin(II) chloride, offer milder conditions and can be more chemoselective. commonorganicchemistry.comresearchgate.net For instance, tin(II) chloride is recognized for its mildness and tolerance of other reducible groups. commonorganicchemistry.com Lithium aluminum hydride (LiAlH4) is effective for reducing aliphatic nitro compounds but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Table 1: Reagents for the Reduction of Nitro Groups to Amines

| Reagent/System | Conditions | Selectivity/Notes |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for both aliphatic and aromatic nitro groups; may reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Effective for nitro groups; can be used when dehalogenation is a concern. wikipedia.orgresearchgate.net |

| Fe/Acid (e.g., HCl, AcOH) | Refluxing acid | A classic and cost-effective method (Béchamp reduction); provides mild conditions. commonorganicchemistry.comresearchgate.net |

| Zn/Acid (e.g., AcOH) | Acidic conditions | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral | A mild reagent that tolerates many other functional groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Useful for selective reductions, particularly in dinitroarenes. wikipedia.org |

| Hydroiodic Acid (HI) | Acidic conditions | A strong reducing agent; work-up can be straightforward. nih.gov |

| LiAlH₄ | Anhydrous ether or THF | Reduces aliphatic nitro groups to amines; forms azo products with aromatic nitro compounds. commonorganicchemistry.com |

Transformations to Other Nitrogen-Containing Functionalities

Beyond reduction to amines, the nitro group can be converted into other important nitrogen-containing functional groups. These transformations expand the synthetic utility of the 2-(2-nitro-1-phenylethyl)thiophene scaffold.

The Nef reaction is a prominent transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively. chemeurope.comwikipedia.org This reaction proceeds via the formation of a nitronate salt by treating the nitroalkane with a base. Subsequent hydrolysis of the nitronate salt under strongly acidic conditions yields the carbonyl compound and nitrous oxide. wikipedia.orgchemistry-reaction.com The mechanism involves the protonation of the nitronate to form a nitronic acid, which then tautomerizes and is attacked by water to ultimately release the carbonyl product. chemeurope.comwikipedia.org This reaction is particularly useful as it represents a reversal of polarity (umpolung) for the carbon atom that was attached to the nitro group. chemistry-reaction.com

The nitro group can also be partially reduced to form hydroxylamines or oximes under specific conditions. wikipedia.org

Hydroxylamines: The reduction of aliphatic nitro compounds to hydroxylamines can be achieved using reagents such as diborane (B8814927) or a combination of zinc dust and ammonium (B1175870) chloride. wikipedia.org

Oximes: The use of metal salts like tin(II) chloride or chromium(II) chloride can reduce secondary nitro compounds to their corresponding oximes. wikipedia.org

Table 2: Transformations of the Nitro Group to Other Functionalities

| Transformation | Product | Reagents/Conditions |

|---|

| Nef Reaction | Ketone | 1. Base (e.g., NaOH) to form nitronate salt 2. Strong acid (e.g., H₂SO₄) for hydrolysis. wikipedia.orgchemistry-reaction.com | | Reduction to Hydroxylamine | Hydroxylamine | Diborane (B₂H₆) or Zn/NH₄Cl. wikipedia.org | | Reduction to Oxime | Oxime | Tin(II) chloride (SnCl₂) or Chromium(II) chloride (CrCl₂). wikipedia.orgucl.ac.uk |

Functionalization of the Phenylethyl Moiety

The phenylethyl portion of the molecule offers two primary sites for modification: the aromatic phenyl ring and the chiral center at the benzylic position.

Substitution on the Phenyl Ring

The phenyl ring can be functionalized using a variety of aromatic substitution reactions. Standard electrophilic aromatic substitution (EAS) reactions can introduce a range of substituents onto the ring. masterorganicchemistry.com These reactions include:

Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride/anhydride (B1165640) or an alkyl halide in the presence of a Lewis acid catalyst attaches an acyl or alkyl group, respectively.

The position of substitution (ortho, meta, or para) is directed by the existing 1-(thiophen-2-yl)-2-nitroethyl substituent, which acts as a deactivating, ortho-para directing group.

Modern cross-coupling reactions provide another powerful tool for functionalizing the phenyl ring, assuming a suitable handle (like a halogen) is present. For instance, the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an organoboron compound with an aryl halide, can be used to form new carbon-carbon bonds. nih.gov This method was demonstrated in the synthesis of 2-(2-nitrophenyl)thiophene (B3370730) from 2-bromonitrobenzene and a thiophene (B33073) boronic acid derivative, highlighting its applicability for constructing such biaryl linkages. nih.gov

Stereochemical Modifications at the Chiral Center

The carbon atom bonded to both the phenyl and thiophene rings is a chiral center. Controlling the stereochemistry at this position is crucial for applications where specific three-dimensional arrangements are required. The synthesis of this compound, typically achieved through a Michael addition of thiophene to a β-nitrostyrene derivative, can be rendered asymmetric.

The use of chiral organocatalysts in the Michael addition of ketones to nitroalkenes has been shown to produce chiral products with high diastereoselectivity and enantioselectivity. researchgate.net For example, chiral thiourea-based catalysts derived from diamines can effectively control the stereochemical outcome of the reaction. researchgate.net These catalysts activate the nitroalkene through hydrogen bonding, facilitating a stereoselective attack by the nucleophile. By employing such asymmetric synthesis strategies, it is possible to selectively produce a desired enantiomer or diastereomer of this compound.

Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. pearson.com The sulfur atom can delocalize its lone pair electrons into the ring, making it more reactive than benzene (B151609). eprajournals.com In 2-substituted thiophenes, electrophilic substitution typically occurs at the C5 position, which is the most activated and sterically accessible position. pearson.com

Several functionalization reactions can be applied to the thiophene ring: eprajournals.com

Halogenation: Thiophene can be halogenated with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine, respectively, primarily at the C5 position.

Acylation: Friedel-Crafts acylation with an acid chloride or anhydride in the presence of a mild Lewis acid (e.g., SnCl₄) or phosphoric acid can introduce an acyl group at the C5 position. eprajournals.com

Nitration and Sulfonation: These reactions can also be performed on the thiophene ring, though they often require milder conditions than those used for benzene to avoid oxidation or decomposition of the ring. eprajournals.com

Once functionalized, for example with a halogen, the thiophene ring can participate in various cross-coupling reactions, such as Suzuki or Stille coupling, to introduce further complexity. nih.gov

Table 3: Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction | Reagent | Typical Position of Substitution |

|---|---|---|

| Halogenation | NBS, NCS, I₂, Br₂ | C5 |

| Acylation | RCOCl / SnCl₄ or H₃PO₄ | C5 |

| Nitration | HNO₃ / Ac₂O | C5 |

| Sulfonation | H₂SO₄ or SO₃-pyridine | C5 |

Directed and Undirected Substitution Reactions

Substitution reactions are fundamental to modifying the this compound scaffold. These reactions can be directed to specific positions on the thiophene ring through the influence of existing substituents or can be undirected, leading to a mixture of products.

The nitro group (-NO2) in nitrothiophenes is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic substitution. For instance, the reaction of nitrothiophenes with the 2-nitropropan-2-ide ion has been studied, leading to the formation of Meisenheimer adducts and subsequent substitution products. scite.ai Depending on the reaction conditions, decomposition of these adducts can yield various substituted thiophenes. scite.ai

Direct nitration of alkylthiophenes can be achieved using reagents like acetyl nitrate (B79036). scite.ai However, the presence of an electron-deficient substituent in addition to the alkyl group may necessitate stronger nitrating agents like a mixture of nitric acid and sulfuric acid. scite.ai

Alkylation of the thiophene ring can also be achieved. For example, the dichlorobis(h5-cyclopentadienyl)zirconium(IV)-catalyzed alkylation of thiophene with an epoxide results in the formation of a 3-alkylated thiophene. scite.ai

Below is a table summarizing various substitution reactions on thiophene scaffolds.

| Reaction Type | Reagents | Product Type | Ref. |

| Nucleophilic Aromatic Substitution | 2-Nitropropan-2-ide ion | Substituted nitrothiophenes | scite.ai |

| Nitration | Acetyl nitrate or HNO3/H2SO4 | Dinitrothiophenes | scite.ai |

| Alkylation | Epoxide, Dichlorobis(h5-cyclopentadienyl)zirconium(IV) | 3-Alkylated thiophene | scite.ai |

Cross-Coupling Reactions at Thiophene Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the thiophene ring of the this compound scaffold.

Suzuki Coupling: The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, is widely used for the functionalization of thiophenes. researchgate.net For instance, 2,3-dibromothiophene (B118489) undergoes a regioselective Suzuki coupling at the C2 position with various boronic acids. researchgate.net This strategy has been employed in the synthesis of 2,3-disubstituted thiophenes. researchgate.net The reaction is typically catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 in the presence of a base like sodium carbonate. researchgate.net

Stille Coupling: The Stille reaction, involving the coupling of an organotin compound with an organohalide, provides another avenue for thiophene functionalization. A modified Stille reaction has been used for substitution at the C3 position of thiophene, complementing the Suzuki coupling at C2 to afford 2,3-disubstituted thiophenes. researchgate.net

Sonogashira Coupling: The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is effective for introducing alkynyl groups onto the thiophene ring. This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. researchgate.net For example, the coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization, yields 2,3-disubstituted benzo[b]thiophenes. nih.gov

Other Cross-Coupling Reactions: A variety of other cross-coupling methods have been developed. For instance, a direct palladium-catalyzed cross-coupling of 2-benzo[b]thiophene aluminum with heteroaryl or alkynyl bromides has been successfully used to synthesize 2-heteroaryl or alkynyl benzo[b]thiophene derivatives. benthamscience.com

The table below provides an overview of cross-coupling reactions for thiophene functionalization.

| Coupling Reaction | Key Reagents | Catalyst System | Product Type | Ref. |

| Suzuki | Organoboron, Organohalide | Pd(PPh3)4 or Pd(OAc)2, Base | Aryl/Alkyl-substituted thiophenes | researchgate.net |

| Stille | Organotin, Organohalide | Palladium complex | Substituted thiophenes | researchgate.net |

| Sonogashira | Terminal alkyne, Organohalide | Palladium complex, Copper co-catalyst | Alkynyl-substituted thiophenes | researchgate.netnih.gov |

| Direct Coupling | Organoaluminum, Organohalide | Palladium complex | Heteroaryl/Alkynyl-substituted thiophenes | benthamscience.com |

Synthesis of Complex Adducts and Conjugates Incorporating the Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex molecules, including adducts and conjugates with potential biological activity. nih.gov

The Michael addition of various nucleophiles to nitroalkenes is a common strategy for forming new carbon-carbon bonds and constructing complex adducts. For example, the conjugate addition of aldehydes to nitroethylene, catalyzed by organocatalysts, can produce γ-nitroaldehydes, which are precursors to other functionalized molecules. organic-chemistry.org

The synthesis of 2-aminothiophene derivatives, which can be further elaborated into complex conjugates, has been achieved through methods like the copper(II)-catalyzed addition/oxidative cyclization of thioamides with alkynoates. nih.gov These 2-aminothiophene scaffolds are valuable synthons for creating biologically active thiophene-containing heterocycles and hybrids. nih.gov

Furthermore, the this compound moiety can be incorporated into larger molecular frameworks. For instance, the synthesis of 3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole has been reported, demonstrating the integration of the nitro-phenylethyl-thiophene concept into an indole (B1671886) system. nih.gov

The table below lists compounds that incorporate the this compound or related structural motifs.

| Compound Name | Description | Ref. |

| 2-isopropyl-5-nitrothiophen | A substitution product from the reaction of 2-nitrothiophene (B1581588). scite.ai | scite.ai |

| 2,2-bis(5-nitro-2-thienyl)propane | A substitution product from the reaction of 2-nitrothiophene. scite.ai | scite.ai |

| 3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole | An indole derivative incorporating a nitro-phenylethyl moiety. nih.gov | nih.gov |

| 2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | An indole derivative with a methoxyphenyl substituent. nih.gov | nih.gov |

Computational and Theoretical Studies on 2 2 Nitro 1 Phenylethyl Thiophene and Analogs

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of organic molecules. These methods have been widely applied to thiophene (B33073) derivatives and the reactants involved in their synthesis.

Density Functional Theory (DFT) has proven to be a robust method for investigating the properties of thiophene-containing compounds and the mechanisms of their formation. cardiff.ac.uktandfonline.comresearchgate.netmdpi.comnih.gov For instance, in the synthesis of thiophene derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) are used to optimize molecular geometries, predict vibrational frequencies (FT-IR and Raman), and calculate electronic properties such as HOMO-LUMO energy gaps. cardiff.ac.uktandfonline.com

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational frequencies, and electronic properties of substituted thiophenes. | cardiff.ac.uktandfonline.com |

| M06-2X | 6-311G(d,p) | Transition state analysis of Friedel-Crafts alkylation of heterocycles with nitroalkenes. | researchgate.net |

| PBE0 | et-pVQZ | Calculation of vertical ionization energies of thiophene. | scholaris.ca |

| WP04 | 6-311++G(2d,p) | Prediction of 1H NMR chemical shifts. | github.io |

The conformational flexibility of 2-(2-nitro-1-phenylethyl)thiophene is a key determinant of its properties and reactivity. Conformational analysis, typically performed using computational methods, helps in identifying the most stable conformers and understanding the energy barriers between them. For the Michael addition of nucleophiles to β-nitrostyrene, a reaction analogous to the formation of the title compound, conformational analysis of the product is crucial. mdpi.com

Computational studies on similar systems often involve a systematic search of the potential energy surface to locate all low-energy conformers. uncw.edu The relative energies of these conformers are then calculated, often using DFT or other high-level ab initio methods, to determine their populations at a given temperature using a Boltzmann distribution. uncw.edu This information is vital for accurately predicting spectroscopic properties, as the observed spectrum is a weighted average of the spectra of the individual conformers. github.iouncw.edu

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. The formation of this compound, which proceeds via a Friedel-Crafts type Michael addition, has been studied through analogs.

Understanding the reaction mechanism involves locating the transition states (TS) and calculating the associated activation energy barriers. For the organocatalyzed Friedel-Crafts alkylation of indoles with nitroalkenes, a reaction highly analogous to the synthesis of the title compound, DFT calculations have been used to map out the potential energy surface of the reaction. researchgate.netcsic.es These studies have identified the key transition states for the carbon-carbon bond-forming step. researchgate.netcsic.es

The calculations reveal the crucial role of non-covalent interactions, such as hydrogen bonding between the catalyst, the heterocycle, and the nitro group of the nitroalkene, in stabilizing the transition state and lowering the activation energy. researchgate.netcsic.es For example, in thiourea-catalyzed reactions, the thiourea (B124793) moiety activates the nitroalkene via hydrogen bonding, while another functional group on the catalyst may interact with the heterocycle. csic.es The energy difference between the transition states leading to different stereoisomers can be calculated to predict the enantioselectivity of the reaction, which often shows good agreement with experimental results. researchgate.net

| Transition State | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| TS1 | Attack on the Si face of the nitroalkene | 0.0 |

| TS2 | Attack on the Re face of the nitroalkene | 2.1 |

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, focusing on the changes in electron density during a reaction rather than on molecular orbital interactions. While a specific MEDT study on the formation of this compound has not been reported, the principles of MEDT have been applied to similar reactions, such as [3+2] cycloadditions involving nitroethene derivatives. nih.govchemrxiv.org

An MEDT analysis of the Michael addition of thiophene to β-nitrostyrene would involve analyzing the global and local reactivity indices derived from conceptual DFT. These indices, such as the electrophilicity and nucleophilicity indices, would characterize thiophene as the nucleophile and β-nitrostyrene as the electrophile. nih.gov The analysis of the electron localization function (ELF) along the reaction pathway would provide a detailed picture of the C-C bond formation, revealing the precise sequence of electronic events. This approach can determine whether the reaction is concerted or stepwise and can provide a deeper understanding of the electronic factors that govern the reaction's feasibility and selectivity. nih.gov

Spectroscopic Property Prediction and Correlation for Synthetic Intermediates

Computational methods are increasingly used to predict spectroscopic properties, such as NMR and IR spectra, which can be invaluable for the characterization of novel compounds and reaction intermediates. mdpi.combeilstein-journals.org

The prediction of ¹H and ¹³C NMR chemical shifts for thiophene derivatives has been successfully achieved using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. uncw.edumdpi.comnih.gov The accuracy of these predictions depends on several factors, including the level of theory, the basis set, the inclusion of solvent effects (e.g., via the Polarizable Continuum Model, PCM), and proper conformational averaging. github.io For complex molecules, a good correlation between calculated and experimental NMR data can aid in the definitive assignment of resonances and the elucidation of the three-dimensional structure. mdpi.com

Similarly, DFT calculations can predict vibrational frequencies (IR and Raman) with good accuracy. cardiff.ac.ukmdpi.com By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the structure of a synthesized compound. The calculated spectra also allow for a detailed assignment of the vibrational modes to specific molecular motions. cardiff.ac.uk

| Spectroscopic Technique | Computational Method | Key Considerations | Reference |

|---|---|---|---|

| NMR | GIAO-DFT (e.g., WP04/6-311++G(2d,p)) | Conformational averaging, solvent model (PCM), linear correction. | github.io |

| IR/Raman | DFT (e.g., B3LYP/6-311G(d,p)) | Scaling factors for vibrational frequencies. | cardiff.ac.uk |

Advanced Applications and Role in Multi Step Organic Synthesis

2-(2-Nitro-1-phenylethyl)thiophene as a Precursor in Heterocycle Synthesis

The compound's structure is primed for intramolecular reactions to form new ring systems, particularly nitrogen-containing heterocycles, following the transformation of the nitro group.

While direct synthesis of indoles from cyclohexanone (B45756) adducts of this compound is not extensively documented, the underlying chemical principles are well-established in organic synthesis. A plausible and analogous pathway involves the reductive cyclization of a Michael-type adduct. For instance, the reaction of an indole (B1671886) with a nitrochalcone, which is structurally related to the title compound, can produce an intermediate that, upon reduction of the nitro group, leads to the formation of a new ring system. In a known procedure, the reduction of a 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one intermediate with iron in hydrochloric acid initiates a reductive cyclization. nih.gov The nitro group is first reduced to an amino group, which then acts as an internal nucleophile, attacking the carbonyl group to form a dihydroquinoline intermediate that subsequently aromatizes. nih.gov

This strategy can be conceptually applied to an adduct formed from this compound and cyclohexanone. The key steps would be:

Michael Addition: Formation of an adduct between the activated carbon of a nitro-vinyl-thiophene (derived from the title compound) and a cyclohexanone enolate.

Reductive Cyclization: The crucial step involves the reduction of the nitro group to an amine. This newly formed amine can then undergo an intramolecular condensation with the ketone of the cyclohexanone moiety, followed by dehydration and aromatization to yield a tetrahydrocarbazole derivative, a core structure within the broader class of indole derivatives. This transformation is a variation of well-known indole syntheses that rely on the cyclization of a phenylhydrazine (B124118) with a ketone (Fischer indole synthesis) or the cyclization of nitro compounds. nih.govarkat-usa.org

Analogs of the title compound, specifically nitrophenylthiophenes, are valuable precursors for synthesizing thienoindoles, a class of fused heterocyclic systems with significant applications in materials science and medicinal chemistry. rsc.org A primary pathway for this transformation is the Cadogan reductive cyclization. rsc.orgresearchgate.net This reaction typically involves the deoxygenation of an aromatic nitro compound using a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine, to generate a highly reactive nitrene intermediate. researchgate.netrhhz.netmit.edu This intermediate then rapidly undergoes an intramolecular cyclization onto an adjacent aromatic ring.

For example, 2-(2-nitrophenyl)thiophene (B3370730), a close analog, can be cyclized to form 4H-thieno[3,2-b]indole. rsc.orgresearchgate.net The reaction proceeds by heating the nitrophenylthiophene with a phosphite reagent, which abstracts oxygen atoms from the nitro group, leading to the nitrene that inserts into a C-H bond of the thiophene (B33073) ring to complete the indole framework. rsc.orgwikipedia.org This method is advantageous for creating carbazole (B46965) and related heterocyclic systems from stable and readily available nitro-aromatic compounds. researchgate.netrhhz.net

| Precursor | Reagent | Product | Yield | Reference |

| 2-(2-Nitrophenyl)thiophene | P(OEt)₃ | 4H-Thieno[3,2-b]indole | N/A | rsc.org, researchgate.net |

| 3-(o-Nitrophenyl)thiophene | P(OEt)₃ | Thieno[2,3-b]indole | N/A | rsc.org |

| 2-Aryl-3-nitropyridines | P(OEt)₃ | δ-Carbolines | N/A | researchgate.net |

| 2-Nitrobiphenyls | PPh₃ | Carbazoles | Good | researchgate.net |

This table presents examples of Cadogan cyclizations for synthesizing fused heterocycles from nitro-aromatic precursors.

Role in the Construction of Functional Organic Molecules

Beyond serving as a precursor for fused heterocycles, this compound is a valuable building block for constructing more complex, highly functionalized organic molecules.

The synthesis of poly-substituted thiophenes is of great interest due to their wide-ranging applications. researchgate.net The title compound possesses multiple reactive sites that can be selectively modified to introduce a variety of substituents. The nitro group is a particularly versatile functional handle. nih.gov

Key transformations to generate poly-substituted thiophenes include:

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reagents (e.g., SnCl₂, H₂/Pd, Fe/HCl). This amine serves as a nucleophile or can be converted into a diazonium salt. The diazonium group can then be replaced by a wide array of substituents (halogens, cyano, hydroxyl, etc.) via Sandmeyer or related reactions, introducing diversity at this position.

Functionalization of the Amine: The primary amine obtained from reduction can undergo numerous reactions such as acylation, alkylation, or condensation with carbonyl compounds to form imines or enamines, which can then be further elaborated.

Reactions at the Thiophene Ring: The thiophene ring itself can undergo electrophilic substitution reactions, such as halogenation or acylation. The position of substitution will be directed by the existing side chain.

These transformations allow for the sequential and controlled introduction of multiple functional groups, converting the initial scaffold into a highly decorated thiophene derivative.

Thiophene-based molecules are fundamental components in the field of supramolecular chemistry and materials science, primarily due to their electronic properties and their propensity for self-assembly through non-covalent interactions, especially π-π stacking. nih.govresearchgate.net Oligo- and polythiophenes are known to form ordered, π-stacked aggregates which are crucial for the performance of organic electronic devices. acs.org The interaction energy in stacked thiophene dimers is significant and dominated by van der Waals dispersion forces. acs.orgmdpi.com

This compound possesses the key structural features necessary for participation in supramolecular assemblies:

Aromatic Rings: The presence of both a thiophene and a phenyl ring provides two platforms for engaging in π-π stacking interactions with other aromatic systems.

Potential for Hydrogen Bonding: While the nitro group itself is a poor hydrogen bond donor, its reduction to an amine or conversion to other functional groups (e.g., amides after reduction and acylation) can introduce strong hydrogen bond donor and acceptor sites. These sites can direct the self-assembly process with higher specificity and lead to more complex and stable supramolecular architectures.

By leveraging these features, derivatives of this compound can be designed as building blocks for constructing well-defined supramolecular structures like nanoparticles, fibers, or host-guest complexes. nih.govresearchgate.net

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. rsc.orgcam.ac.uk The goal is to explore vast regions of chemical space starting from a common molecular scaffold. researchgate.net this compound is an ideal starting point for a DOS campaign due to its multiple, orthogonally reactive functional groups.

A divergent synthetic plan can be envisioned where different reaction pathways are used to modify specific parts of the molecule, leading to a collection of compounds with distinct molecular skeletons.

| Starting Scaffold | Reaction Branch | Transformation | Resulting Core/Functionality |

| This compound | Branch A: Nitro Group Modification | 1. Reduction to -NH₂2. Acylation/Alkylation | Substituted Anilinoethylthiophene |

| Branch B: Cyclization Pathways | 1. Reductive Cyclization (Cadogan-type) | Fused Thieno-heterocycles (e.g., Thienoindoles) | |

| Branch C: Thiophene Ring Functionalization | 1. Electrophilic Halogenation (e.g., NBS) | Halogenated Thiophene Derivatives | |

| Branch D: Side-Chain Elimination/Addition | 1. Base-induced elimination of HNO₂2. Michael Addition | Poly-substituted Thiophenes |

This table outlines a conceptual strategy for a Diversity-Oriented Synthesis starting from this compound.

By systematically applying different reagents and conditions (reagent-based approach), the core structure can be elaborated into various distinct molecular architectures. cam.ac.uk For example, reduction of the nitro group followed by various N-functionalizations creates one family of compounds. Alternatively, intramolecular cyclization reactions can be used to build fused heterocyclic systems, as discussed in section 6.1. Further diversification can be achieved by performing electrophilic substitution on the thiophene ring or by modifying the phenyl group. This approach allows for the rapid generation of a library of related but structurally diverse molecules, maximizing the potential for discovering novel biological activities. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.